tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 1290556-88-5
VCID: VC2608280
InChI: InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-4-9-7(5-13)8(12)6-15-9/h7-9,13H,4-6H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CC2C(C1CO2)CO
Molecular Formula: C11H19NO4
Molecular Weight: 229.27 g/mol

tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

CAS No.: 1290556-88-5

Cat. No.: VC2608280

Molecular Formula: C11H19NO4

Molecular Weight: 229.27 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate - 1290556-88-5

Specification

CAS No. 1290556-88-5
Molecular Formula C11H19NO4
Molecular Weight 229.27 g/mol
IUPAC Name tert-butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Standard InChI InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-4-9-7(5-13)8(12)6-15-9/h7-9,13H,4-6H2,1-3H3
Standard InChI Key QSRUMOZWBCNCFY-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC2C(C1CO2)CO
Canonical SMILES CC(C)(C)OC(=O)N1CC2C(C1CO2)CO

Introduction

Chemical Properties and Structure

tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate features a bicyclic framework with a bridged system that incorporates both nitrogen and oxygen atoms. The compound's structural complexity arises from its 2-oxa-5-azabicyclo[2.2.1]heptane core, which provides rigidity and a well-defined three-dimensional architecture. This bicyclic system consists of a piperidine-like ring containing the nitrogen atom and a tetrahydrofuran-like ring incorporating the oxygen atom.

The key structural components include the tert-butyl carboxylate group attached to the nitrogen atom (position 5) and the hydroxymethyl group at position 7. These functional groups significantly influence the compound's physical properties, chemical reactivity, and potential biological interactions. The compound's detailed chemical information is summarized in the following table:

PropertyValue
Molecular FormulaC11H19NO4
Molecular Weight229.27 g/mol
CAS Number1290556-88-5
IUPAC Nametert-butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Standard InChIInChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-4-9-7(5-13)8(12)6-15-9/h7-9,13H,4-6H2,1-3H3
Standard InChIKeyQSRUMOZWBCNCFY-UHFFFAOYSA-N
Canonical SMILESCC(C)(C)OC(=O)N1CC2C(C1CO2)CO
PubChem Compound121229326

The hydroxymethyl group (-CH2OH) provides a hydrophilic center capable of hydrogen bonding interactions, which can be crucial for biological recognition processes. This functional group also serves as a versatile handle for further chemical modifications, enabling the synthesis of diverse derivatives with potentially enhanced properties. The tert-butyl carboxylate group (-COO-C(CH3)3) functions as a protecting group for the nitrogen atom, which can be selectively cleaved under specific conditions to reveal the free amine functionality.

The compound's physical properties are influenced by both its bicyclic core and its functional groups. The rigid bicyclic framework contributes to its conformational stability, while the hydroxymethyl and tert-butyl carboxylate groups affect properties such as solubility, hydrogen bonding capacity, and reactivity. These characteristics collectively determine the compound's behavior in chemical reactions and biological systems.

Stereoisomers and Structural Variants

tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate can exist in various stereoisomeric forms due to the presence of multiple stereogenic centers in its structure. The stereochemistry at these centers significantly influences the three-dimensional arrangement of the molecule, which in turn affects its chemical reactivity and potential biological activities .

Several stereoisomers of this compound have been reported and studied, each with distinct structural features:

  • The parent compound tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate (CAS: 1290556-88-5) with unspecified stereochemistry.

  • tert-Butyl (1s,4s)-7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, which features a specific stereochemical configuration at positions 1 and 4.

  • tert-Butyl (1R,4S)-4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate (CAS: 2643374-05-2), with R configuration at position 1 and S configuration at position 4.

  • tert-butyl (1S)-1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate (CAS: 2177255-05-7), featuring S configuration at position 1 .

The following table provides a comparative analysis of these stereoisomers:

StereoisomerCAS NumberKey Stereochemical FeaturesInChIKey
tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate1290556-88-5Non-specific stereochemistryQSRUMOZWBCNCFY-UHFFFAOYSA-N
tert-Butyl (1s,4s)-7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylateNot specified(1s,4s) configurationQSRUMOZWBCNCFY-CFCGPWAMSA-N
tert-Butyl (1R,4S)-4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate2643374-05-2(1R,4S) configurationCXJCBUGUPFVIAI-KCJUWKMLSA-N
tert-butyl (1S)-1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate2177255-05-7(1S) configurationNot fully specified

The stereochemical variations in these compounds result in different spatial arrangements of the functional groups, which can significantly impact their chemical properties and biological activities. For instance, the specific orientation of the hydroxymethyl group can affect hydrogen bonding patterns and interactions with biological targets such as enzymes or receptors.

Understanding the relationship between stereochemistry and biological activity is crucial for developing applications of these compounds in medicinal chemistry. Different stereoisomers may exhibit varying levels of potency, selectivity, or even entirely different biological effects, highlighting the importance of stereoselective synthesis and thorough characterization of stereoisomeric forms.

Comparison with Similar Compounds

tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate shares structural similarities with several other bicyclic compounds, but its specific combination of functional groups and bridged system gives it unique properties. Comparing this compound with related structures provides valuable insights into structure-activity relationships and helps predict potential applications.

The following table presents a comparison of tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate with structurally related compounds:

Compound NameMolecular FormulaKey Structural DifferencesCAS Number
tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylateC11H19NO4Reference compound1290556-88-5
tert-Butyl (1S,4S,7R)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylateC10H17NO4Hydroxy group instead of hydroxymethyl2413864-23-8
tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylateC10H15NO4Different bicyclic system ([2.2.2] vs [2.2.1]) and oxo groupNot specified
Tert-butyl 1-(hydroxymethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylateC11H19NO4Different bicyclic system ([3.2.1] vs [2.2.1])2751610-62-3

The substitution of a hydroxymethyl group (-CH2OH) with a hydroxy group (-OH), as observed in tert-Butyl (1S,4S,7R)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, alters the steric profile and hydrogen bonding capabilities of the molecule. This change can significantly impact interactions with biological targets, as the hydroxyl group offers different spatial positioning for hydrogen bonding compared to the hydroxymethyl group.

Variations in the bicyclic framework, such as changing from a [2.2.1] system to a [2.2.2] or [3.2.1] system, modify the ring size and spatial arrangement of atoms in the molecule . These structural changes affect the compound's conformational rigidity, the orientation of functional groups, and consequently, its binding properties with biological targets. For example, the tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate features a larger bicyclic system and an oxo group, which introduces a carbonyl functionality that can serve as a hydrogen bond acceptor and influence the compound's electronic properties .

Understanding these structure-activity relationships is crucial for rational drug design and for predicting how structural modifications might affect biological activity. By comparing tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate with related compounds, researchers can identify which structural features are essential for specific activities and develop more effective derivatives for particular applications.

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